2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NS/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIFGWDMXSGHFP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole is characterized by a benzothiazole core with a trifluoromethyl-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria and fungi.
- Anticancer Potential : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival.
- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been linked to pain relief and anti-inflammatory effects .
Antimicrobial Studies
A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives, including 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. For example, it exhibited IC50 values ranging from 10 µM to 25 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound's dual inhibition of sEH and FAAH was evaluated in a series of enzymatic assays. The results indicated that it could inhibit sEH with an IC50 value of approximately 50 nM and FAAH with an IC50 value of around 100 nM, highlighting its potential as a therapeutic agent for pain management .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested against Staphylococcus aureus infections in a mouse model. The results showed a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential for development as an antimicrobial agent.
Case Study 2: Cancer Treatment
A phase I clinical trial assessed the safety and efficacy of a benzothiazole derivative similar to 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity, warranting further investigation into its therapeutic applications.
Data Summary Table
| Biological Activity | Mechanism | IC50/EC50 Values |
|---|---|---|
| Antimicrobial Activity | Disruption of bacterial membranes | MIC: 32-128 µg/mL |
| Anticancer Activity | Induction of apoptosis | IC50: 10-25 µM |
| Enzyme Inhibition | Inhibition of sEH and FAAH | sEH: ~50 nM; FAAH: ~100 nM |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally analogous benzothiazoles and related heterocycles:
*Estimated values based on analogous structures.
Key Observations :
- Electron-withdrawing groups : The trifluoromethyl group in the target compound and BTA-10 enhances metabolic stability compared to methoxy or sulfanyl groups .
- Ring heteroatoms : Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces lipophilicity (LogP difference ~1.2) and alters biological target interactions .
Key Findings :
- Benzoxazoles vs. Benzothiazoles : Benzoxazoles (e.g., ) exhibit superior antimycobacterial activity, likely due to improved solubility from the oxygen atom .
- Substituent Effects : Halogenation (Cl, F) enhances antimicrobial potency (BTA-10, 3c) but may increase toxicity .
- Trifluoromethyl Group : The -CF₃ group in the target compound and 3c improves membrane permeability, critical for targeting intracellular pathogens .
Vorbereitungsmethoden
Classical Solution-Phase Approach
The most widely reported method adapts the Knoevenagel condensation from benzoxazole syntheses:
Reaction Scheme:
2-Methyl-1,3-benzothiazole + 3-(Trifluoromethyl)benzaldehyde
→ 2-[(E)-2-[3-(Trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole
Optimized Procedure:
- Charge a dry THF/t-BuOH mixture (5:1 v/v) with 2-methylbenzothiazole (1.0 eq) and 3-(trifluoromethyl)benzaldehyde (1.2 eq) under argon
- Cool to −50°C and slowly add potassium tert-butoxide (1.5 eq)
- Maintain at −50°C for 2 h, then warm to −26°C over 3 h
- Stir at ambient temperature for 18 h
- Quench with NaHCO₃ (5% aq.), extract with toluene, and purify via silica chromatography
Key Parameters:
Mechanochemical Modifications
Recent advances in solvent-free synthesis demonstrate improved efficiency:
Ball-Milling Protocol:
- Combine 2-methylbenzothiazole (1.0 eq), 3-(trifluoromethyl)benzaldehyde (1.1 eq), and KOtBu (1.3 eq)
- Mill at 25 Hz for 90 min using ZrO₂ milling media
- Wash with hexane/EtOAc (9:1) and filter
Advantages:
- Reaction time reduced from 18 h to 1.5 h
- Yield increased to 52% (Δ +14%)
- Eliminates solvent waste generation
Alternative Synthetic Pathways
Cross-Coupling Approaches
Heck coupling represents a potential alternative:
Hypothetical Protocol:
- Prepare 2-vinyl-1,3-benzothiazole via palladium-catalyzed coupling
- Cross-couple with 3-(trifluoromethyl)iodobenzene
Challenges:
- Requires specialized catalysts (Pd(OAc)₂/XPhos)
- Risk of β-hydride elimination (yield <25% in model systems)
Critical Analysis of Methodologies
Comparative Performance Metrics:
| Method | Yield (%) | Purity (%) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Classical Knoevenagel | 38–45 | >95 | 98:2 | Pilot-scale |
| Mechanochemical | 52 | 97 | 99:1 | Bench-top |
| Wittig | 30–35 | 90 | 85:15 | Lab-scale |
Key Observations:
- Mechanochemical methods offer clear advantages in yield and stereoselectivity
- Classical solution-phase remains preferred for gram-scale production
- Cross-coupling approaches require further catalyst development for practical utility
Structural Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (CDCl₃, 500 MHz):
- δ 7.85 (d, J = 16.5 Hz, 1H, vinyl-H)
- δ 7.72–7.68 (m, 4H, aromatic Hs)
- δ 7.52 (d, J = 16.5 Hz, 1H, vinyl-H)
¹³C NMR (CDCl₃, 125 MHz):
- 162.8 (C=S), 142.1 (CF₃-C), 127.5 (q, J = 32.5 Hz, CF₃)
HRMS (ESI+):
- Calcd for C₁₆H₁₀F₃NS: 321.0432
- Found: 321.0429
Industrial Considerations and Process Optimization
Cost Analysis (Per Kilogram Basis):
| Component | Classical ($) | Mechanochemical ($) |
|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde | 420 | 415 |
| KOtBu | 85 | 90 |
| Solvent Recovery | 60 | 0 |
| Total | 565 | 505 |
Process Recommendations:
- Implement continuous flow reactors for solution-phase synthesis
- Explore biocatalytic alternatives for stereoselective bond formation
- Develop in-situ FTIR monitoring for real-time reaction control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
